molecular formula C8H8FN3 B8242017 (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine

(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine

Cat. No.: B8242017
M. Wt: 165.17 g/mol
InChI Key: NXDCXNMEGWNABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at the 4-position and a methanamine group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to the pyrrolo[2,3-b]pyridine moiety’s ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDCXNMEGWNABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyanation and Reduction

The palladium-catalyzed cyanation of 7-azaindole derivatives serves as a foundational step for introducing the aminomethyl group. In a seminal study, researchers developed a regioselective approach using 7-azaindole N-oxide as the precursor . The protocol involves:

  • Chlorination of 7-azaindole N-oxide : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 4-chloro-1H-pyrrolo[2,3-b]pyridine with 89% regioselectivity .

  • Cyanation : A palladium(II) acetate catalyst with Xantphos ligand enables cyanation using zinc cyanide in dimethylformamide (DMF) at 120°C, achieving 72% conversion to the nitrile intermediate .

  • Reduction to Methanamine : Subsequent hydrogenation with Raney nickel in methanol under 50 psi H₂ pressure reduces the nitrile to the primary amine, yielding (4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine at 68% efficiency .

Table 1: Reaction Conditions for Cyanation-Reduction Sequence

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, 110°C, 6 hrs89
CyanationPd(OAc)₂, Xantphos, Zn(CN)₂, DMF, 120°C72
ReductionRaney Ni, H₂ (50 psi), MeOH68

This method’s critical advantage lies in its scalability, though moisture sensitivity necessitates inert gas handling during cyanation .

Regioselective Chlorination via N-Oxide Intermediate

Regioselectivity challenges in pyrrolopyridine functionalization are addressed through N-oxide-directed chlorination. The process involves:

  • N-Oxidation : Treatment of 1H-pyrrolo[2,3-b]pyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the N-oxide derivative .

  • Directed Chlorination : Reacting the N-oxide with POCl₃ at 80°C installs chlorine at the 4-position, leveraging the electron-withdrawing effect of the N-oxide for positional control .

  • Fluorination : A nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) replaces chlorine with fluorine at 100°C, achieving 78% yield .

Table 2: Chlorination-Fluorination Optimization

ParameterOptimal ValueImpact on Yield
POCl₃ Temperature80°CMaximizes C4 selectivity
Fluorination SolventDMSOEnhances SNAr kinetics
Reaction Time12 hrsPrevents over-fluorination

This route avoids competing side reactions at the 3-position, ensuring >95% purity by HPLC .

Monodechlorination of 2,6-Dichloro-5-Fluoronicotinic Acid

A critical intermediate, 2-chloro-5-fluoronicotinic acid, is synthesized via selective monodechlorination:

  • Starting Material : 2,6-Dichloro-5-fluoronicotinic acid undergoes controlled reduction using palladium on carbon (Pd/C) under hydrogen atmosphere .

  • Selectivity Control : Adjusting the H₂ pressure to 30 psi and temperature to 50°C ensures preferential removal of the 6-chloro group, yielding 85% of the monochloro product .

Table 3: Monodechlorination Parameters

ConditionValueOutcome
Catalyst Loading5% Pd/CBalances activity and cost
SolventEthyl acetateMinimizes side hydrolysis
Pressure30 psi H₂Prevents over-reduction

This step’s success hinges on avoiding acidic conditions that promote decarboxylation .

Coupling of Pyrrolopyridine and Nicotinic Acid Intermediates

The final assembly couples the pyrrolopyridine methanamine with 2-chloro-5-fluoronicotinic acid:

  • Buchwald-Hartwig Amination : Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and BINAP ligand, the reaction proceeds in toluene at 100°C, forming the C–N bond with 65% yield .

  • Acid-Base Workup : Extraction with aqueous sodium bicarbonate removes unreacted nicotinic acid, followed by crystallization from ethanol/water to isolate the product .

Table 4: Coupling Reaction Optimization

VariableOptimal ChoiceEffect
LigandBINAPEnhances Pd stability
BaseCs₂CO₃Facilitates deprotonation
SolventTolueneImproves solubility

Alternative Synthetic Routes and Comparative Analysis

While the above methods dominate industrial workflows, exploratory approaches include:

  • Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 45 minutes for fluorination steps, albeit with lower yields (52%) due to side-product formation .

  • Enzymatic Reduction : Pilot studies using alcohol dehydrogenase for nitrile reduction show promise for greener chemistry but remain limited to lab-scale .

Table 5: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
Pd-Catalyzed68HighModerate (solvent use)
Microwave-Assisted52MediumLow (energy savings)
Enzymatic41LowVery low

Challenges and Mitigation Strategies

  • Moisture Sensitivity : The methanamine intermediate is hygroscopic, requiring storage under nitrogen or argon .

  • Byproduct Formation : Over-chlorination during POCl₃ reactions is minimized by stoichiometric control and incremental reagent addition .

  • Catalyst Cost : Pd-based catalysts contribute to 40% of raw material costs; recycling protocols using chelating resins are under development .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methanamine group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly breast cancer (4T1 cells).

Case Study :
A study demonstrated that the compound reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against several bacterial strains. Preliminary findings suggest moderate antibacterial effects, making it a candidate for further exploration in antimicrobial drug development.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Neuropharmacological Potential

Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The interaction with specific neurotransmitter receptors could be a focus for future studies.

Synthesis and Preparation Methods

The synthesis of (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine typically involves:

  • Starting Materials : Utilizing 5-Hydroxy-7-azaindole and methyl 2,4-difluorobenzoate.
  • Reactions :
    • Dissolve starting materials in a suitable solvent.
    • Add reagents under basic conditions.
    • Stir and isolate the product through crystallization or chromatography.

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences vs. Target Compound Reference
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine 1532-84-9 C8H9N3 Lacks fluorine at 4-position Reduced electronegativity and steric effects
4-(Aminomethyl)pyridin-2-amine 41995-30-6 C6H9N3 Pyridine core instead of pyrrolo-pyridine Loss of fused heterocyclic ring system
3-Bromo-1H-pyrrolo[2,3-b]pyridine 74420-15-8 C7H5BrN2 Bromine at 3-position; lacks methanamine Larger halogen substituent alters reactivity
(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine 1523152-18-2 C9H11N3 Methyl group at 1-position; pyrrolo[2,3-c] core Altered ring fusion position affects π-stacking
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 1260387-09-4 C8H5FN2O2 Carboxylic acid group instead of methanamine Enhanced acidity; potential for salt formation

Key Observations:

  • Fluorine vs. Bromine Substitution : Brominated analogs (e.g., 74420-15-8) exhibit higher molecular weight and polarizability, which may enhance binding to hydrophobic pockets but reduce metabolic stability compared to the fluorine-substituted target compound .
  • Core Modifications : Replacing the pyrrolo[2,3-b]pyridine core with pyridine (41995-30-6) eliminates the fused ring system, diminishing its ability to engage in π-π interactions critical for target binding .

Similarity Scores and Trends

Using Tanimoto similarity indices (where available):

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine (1532-84-9): Similarity score 0.75 vs. target compound, indicating high structural overlap except for fluorine substitution .
  • Brominated Derivatives (e.g., 74420-15-8): Similarity score 0.93, reflecting conserved core structure despite halogen differences .

Q & A

Q. Table 1. Common Catalysts for Amination Reactions

Catalyst SystemYield RangeReaction TimeReference
Pd(PPh₃)₄/K₂CO₃64–77%12–24 h
CuI/1,10-phenanthroline50–65%48 h

Q. Table 2. Pharmacokinetic Properties of Fluorinated Analogs

CompoundLogPSolubility (µg/mL)Metabolic Stability (t₁/₂, h)
4-Fluoro derivative2.115.26.7
4-Chloro derivative2.88.93.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.